molecular formula C21H20O7 B2840559 (Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859663-37-9

(Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2840559
CAS No.: 859663-37-9
M. Wt: 384.384
InChI Key: BCVZINPEOADOIO-NVMNQCDNSA-N
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Description

(Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran core, a trimethoxybenzylidene moiety, and an oxopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene.

    Introduction of the Trimethoxybenzylidene Moiety: The trimethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 2,3,4-trimethoxybenzaldehyde under basic conditions.

    Attachment of the Oxopropoxy Group: The final step involves the esterification of the hydroxyl group on the benzofuran core with 2-oxopropanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted benzofurans

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and chemical properties make it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
  • This compound derivatives
  • Other benzofuran derivatives with similar functional groups

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

(2Z)-6-(2-oxopropoxy)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(22)11-27-14-6-7-15-17(10-14)28-18(19(15)23)9-13-5-8-16(24-2)21(26-4)20(13)25-3/h5-10H,11H2,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVZINPEOADOIO-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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